A Comprehensive Technical Guide to the Synthesis of Capryloyl Salicylic Acid via Friedel-Crafts Acylation
A Comprehensive Technical Guide to the Synthesis of Capryloyl Salicylic Acid via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthesis of Capryloyl Salicylic (B10762653) Acid, a lipophilic derivative of salicylic acid, through the Friedel-Crafts acylation reaction. The document details the chemical principles, experimental protocols, and analytical characterization of this significant compound, which is widely utilized in the cosmetic and dermatological fields for its keratolytic, anti-inflammatory, and comedolytic properties. This guide is intended to serve as a comprehensive resource for researchers, chemists, and professionals involved in the development and synthesis of active pharmaceutical and cosmetic ingredients.
Introduction
Capryloyl Salicylic Acid, also known as 2-hydroxy-5-(octanoyl)benzoic acid or Lipo-hydroxy Acid (LHA), is a functional derivative of salicylic acid. By incorporating an eight-carbon acyl chain onto the salicylic acid backbone, its lipophilicity is significantly increased, enhancing its penetration into the lipid-rich stratum corneum. This modification allows for a more targeted and gentle exfoliation compared to its parent compound. The primary route for the industrial synthesis of Capryloyl Salicylic Acid is the Friedel-Crafts acylation of a salicylic acid precursor, a robust and well-established method for forming carbon-carbon bonds on aromatic rings.
This guide will systematically detail the synthesis, beginning with the underlying reaction mechanism, followed by a comprehensive experimental protocol, and concluding with methods for purification and characterization.
The Synthesis Pathway: Friedel-Crafts Acylation
The synthesis of Capryloyl Salicylic Acid is a two-step process:
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Friedel-Crafts Acylation: The aromatic ring of methyl salicylate (B1505791) is acylated with octanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction introduces the octanoyl group at the 5-position of the methyl salicylate molecule.
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Hydrolysis: The resulting methyl ester intermediate is then hydrolyzed under basic conditions, followed by acidification, to yield the final Capryloyl Salicylic Acid.
Reaction Mechanism
The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, AlCl₃, abstracts the chloride from octanoyl chloride, generating the acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of methyl salicylate. The hydroxyl and methoxy (B1213986) groups of methyl salicylate are ortho-, para-directing. Due to steric hindrance from the adjacent methoxycarbonyl group, the acylation predominantly occurs at the para-position (C5) relative to the hydroxyl group. Subsequent deprotonation of the arenium ion intermediate restores aromaticity, yielding the acylated product.
Figure 1: Mechanism of Friedel-Crafts Acylation.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of Capryloyl Salicylic Acid.
Materials and Equipment
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Reactants: Methyl salicylate, Octanoyl chloride, Aluminum chloride (anhydrous), Sodium hydroxide (B78521), Hydrochloric acid (concentrated).
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Solvents: Dichloromethane (B109758) (anhydrous), Ethanol (B145695).
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Equipment: Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, ice bath, separatory funnel, rotary evaporator, Buchner funnel, filtration apparatus.
Step 1: Friedel-Crafts Acylation of Methyl Salicylate
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To a stirred suspension of anhydrous aluminum chloride (94.6 g, 0.71 mol) in anhydrous dichloromethane (236 mL) in a round-bottom flask cooled in an ice bath to 10°C, a solution of octanoyl chloride (50.0 g, 0.31 mol) and methyl salicylate (36.0 g, 0.24 mol) in anhydrous dichloromethane (79 mL) is added dropwise over 2 hours.[1]
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The reaction mixture is stirred at 10°C for an additional 5 hours.[1]
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The temperature is then raised to 30°C and the reaction is continued for 12 hours.[1]
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After completion, the reaction mixture is slowly poured into 600 mL of an ice-water mixture containing 40 mL of concentrated hydrochloric acid with vigorous stirring.[1]
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The layers are separated, and the aqueous layer is extracted with dichloromethane.[1]
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The combined organic layers are washed with water and then concentrated under reduced pressure to yield a grayish-white solid. This crude product is the methyl ester of Capryloyl Salicylic Acid.[1]
Step 2: Hydrolysis of the Methyl Ester Intermediate
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The crude methyl ester intermediate (60.8 g) is suspended in ethanol (300 mL).[1]
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A solution of sodium hydroxide (55 g) in water (500 mL) is added to the suspension.[1]
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The mixture is heated to 60°C and stirred for 6 hours.[1]
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After cooling to room temperature, 115 mL of concentrated hydrochloric acid is added with stirring, leading to the formation of a white precipitate.[1]
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The precipitate is collected by filtration, washed with water, and then recrystallized from dichloromethane to afford pure Capryloyl Salicylic Acid.[1]
Data Presentation
The following table summarizes the quantitative data from the experimental protocol.
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |
| Methyl Salicylate | 152.15 | 36.0 | 0.24 | 1 |
| Octanoyl Chloride | 162.65 | 50.0 | 0.31 | 1.29 |
| Aluminum Chloride | 133.34 | 94.6 | 0.71 | 2.96 |
| Capryloyl Salicylic Acid | 264.32 | 44.7 | 0.17 | - |
Yield: 70.5% (based on methyl salicylate)[1]
Potential Side Reactions and Impurities
The primary side reaction in the Friedel-Crafts acylation of methyl salicylate is the formation of the isomeric product, 3-capryloyl salicylic acid. The hydroxyl group directs ortho and para, and while the para-product (5-acylated) is sterically favored, a small amount of the ortho-product (3-acylated) can be formed. It has been reported that 3-capryloyl salicylic acid is a highly plausible contaminant of Capryloyl Salicylic Acid.[2][3]
Figure 2: Formation of the 3-isomer impurity.
Characterization of Capryloyl Salicylic Acid
The final product should be characterized to confirm its identity and purity.
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Appearance: Grayish-white crystalline solid.[1]
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Melting Point: 113-117 °C
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Solubility: Soluble in organic solvents such as dichloromethane and ethanol.[1]
Spectroscopic Data
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¹H NMR: Signals corresponding to the protons of the octanoyl chain (aliphatic region), aromatic protons on the salicylic acid ring, and the acidic protons of the hydroxyl and carboxyl groups.
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¹³C NMR: Resonances for the carbons of the octanoyl chain, the aromatic carbons, the carbonyl carbon of the ketone, and the carboxyl carbon.
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FTIR (cm⁻¹): Characteristic absorptions for the O-H stretch of the carboxylic acid and phenol, C-H stretches of the alkyl chain, a C=O stretch for the ketone, a C=O stretch for the carboxylic acid, and C=C stretches of the aromatic ring.
Biological Activity and Signaling Pathways
Capryloyl Salicylic Acid exerts its biological effects through several mechanisms, primarily related to its keratolytic, comedolytic, and anti-inflammatory properties.
Comedolytic and Keratolytic Effects
Capryloyl Salicylic Acid's lipophilicity allows it to penetrate sebaceous follicles where it helps to dissolve the mixture of sebum and dead skin cells that can lead to comedones. It promotes desquamation by loosening the intercellular connections between corneocytes.
Regulation of Sebum Production
Salicylic acid, the parent compound of Capryloyl Salicylic Acid, has been shown to reduce sebum production by downregulating the AMP-activated protein kinase (AMPK)/sterol regulatory element-binding protein-1 (SREBP-1) pathway in sebocytes. It is plausible that Capryloyl Salicylic Acid acts through a similar mechanism.
Figure 3: Proposed pathway for sebum regulation.
Anti-inflammatory Effects
Salicylic acid and its derivatives are known to possess anti-inflammatory properties. This is partly achieved through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By inhibiting this pathway, the production of pro-inflammatory cytokines is reduced.
Figure 4: Proposed anti-inflammatory pathway.
Conclusion
The synthesis of Capryloyl Salicylic Acid via Friedel-Crafts acylation is a reliable and efficient method for producing this valuable active ingredient. This guide has provided a detailed protocol, including reaction conditions and expected yields, as well as an overview of potential impurities and characterization techniques. Understanding the underlying chemical principles and biological mechanisms of action is crucial for the effective application of Capryloyl Salicylic Acid in dermatological and cosmetic formulations. The information presented herein serves as a foundational resource for scientists and researchers in the field. Further research into optimizing reaction conditions to minimize impurity formation and detailed spectroscopic analysis of the final product would be valuable additions to the existing literature.

